molecular formula C8H8BrNO3 B13668052 Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B13668052
M. Wt: 246.06 g/mol
InChI Key: HZCKSRGQYNGBTL-UHFFFAOYSA-N
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Description

Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C7H6BrNO3 It is known for its unique structure, which includes a bromine atom, a methyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxylate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 5-bromo-1-methyl-6-oxopyridine-2-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-10-6(8(12)13-2)4-3-5(9)7(10)11/h3-4H,1-2H3

InChI Key

HZCKSRGQYNGBTL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C(C1=O)Br)C(=O)OC

Origin of Product

United States

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